

Beta-Damascenone: A Technical Guide to a Potent C13-Norisoprenoid Aroma Compound

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Compound of Interest

Compound Name: *beta-Damascenone*

Cat. No.: *B3422015*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its often low concentrations, **beta-damascenone** is a significant contributor to the scent of a variety of natural products, including roses, grapes, and tea.[2][3][4] Its potent and complex aroma profile, often described as fruity, floral, and honey-like, makes it a highly valued compound in the flavor and fragrance industries. Beyond its sensory properties, recent studies have suggested potential biological activities for **beta-damascenone**, including anti-inflammatory and cancer-preventive effects, sparking interest in the scientific and drug development communities. This guide provides an in-depth technical overview of **beta-damascenone**, covering its biosynthesis, chemical properties, analytical methodologies, and sensory characteristics.

Chemical Properties and Occurrence

Beta-damascenone is a member of the rose ketones family, which also includes damascones and ionones. It is a pale yellow liquid with a powerful and pleasant floral, fruity odor.

Physicochemical Properties of beta-Damascenone

Property	Value	Reference(s)
IUPAC Name	(E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one	
Molecular Formula	C13H18O	
Molar Mass	190.28 g/mol	
Appearance	Pale yellow to yellow liquid	
Density	0.945-0.952 g/mL (at 20°C)	
Boiling Point	116-118 °C (at 13 Torr)	
Solubility	Soluble in 95% ethanol	
Refractive Index	1.508-1.514 (at 20°C)	
Vapor Pressure	0.0052 mmHg (at 25°C)	
Log P	3.4	

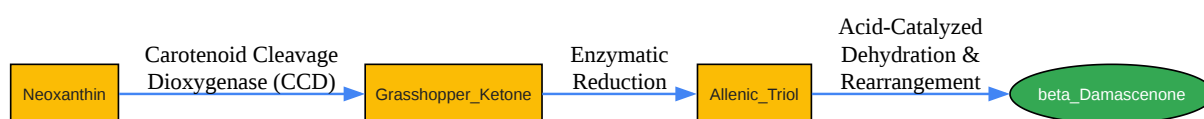
Occurrence and Concentration of beta-Damascenone in Various Sources

Source	Concentration Range	Reference(s)
Red Wine	1-2 µg/L	
White Wine	5-10 µg/L	
Orange Juice (reconstituted from concentrate)	0.221-0.690 µg/L	
Beer (fresh)	6-25 ng/g	
Beer (aged)	up to 210 ng/g	
Rose Oil	~0.05%	

Biosynthesis of beta-Damascenone

Beta-damascenone is not typically present in high concentrations in living plant tissues but is formed from non-volatile precursors during processing, fermentation, or aging. The primary precursors are C40 carotenoids, particularly neoxanthin. The biosynthesis involves a series of enzymatic and acid-catalyzed reactions.

The generally accepted pathway begins with the enzymatic cleavage of neoxanthin by a carotenoid cleavage dioxygenase (CCD) to yield a C13 intermediate known as grasshopper ketone. This ketone then undergoes enzymatic reduction to an allenic triol. Subsequent acid-catalyzed dehydration and rearrangement of these precursors lead to the formation of **beta-damascenone**.



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Figure 1. Biosynthetic pathway of **beta-damascenone** from neoxanthin.

Experimental Protocols

Extraction and Quantification of beta-Damascenone by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of **beta-damascenone** in complex matrices. Due to its low concentration, a pre-concentration step is usually required.

1. Sample Preparation and Extraction:

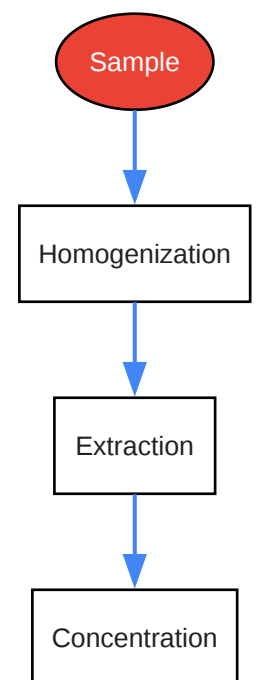
- Solid Samples (e.g., fruit, tea leaves): Homogenize the sample. Perform solvent extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For plant tissues, enzymatic hydrolysis may be employed to release bound forms of **beta-damascenone**.
- Liquid Samples (e.g., wine, juice): Solid-phase extraction (SPE) with C18 cartridges is a common method for extracting and concentrating **beta-damascenone** from liquid matrices.

Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.

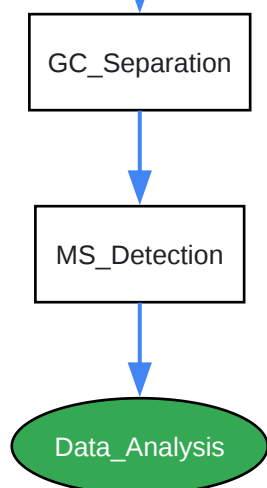
2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
 - Injector: Splitless injection is preferred for trace analysis.
 - Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 40-50°C and ramp up to 250-300°C.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Acquisition Mode: For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of **beta-damascenone** (e.g., m/z 69, 91, 121, 190). For identification, a full scan mode is used.
- Quantification: An internal standard (e.g., a deuterated analog of **beta-damascenone**) is added to the sample before extraction to correct for matrix effects and variations in extraction efficiency. A calibration curve is generated using standards of known concentrations.

Sample Preparation



GC-MS Analysis



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Figure 2. General experimental workflow for GC-MS analysis of **beta-damascenone**.

Sensory Analysis

Sensory analysis is crucial for understanding the impact of **beta-damascenone** on the aroma profile of a product.

1. Sensory Panel: A trained sensory panel is required for descriptive analysis. Panelists should be screened for their ability to detect and describe different aromas.

2. Methodology:

- Triangle Test: This method is used to determine if a sensory difference exists between two samples (e.g., a control wine and a wine spiked with **beta-damascenone**).
- Descriptive Analysis: Panelists rate the intensity of specific aroma descriptors (e.g., fruity, floral, cooked apple) on a scale. This provides a detailed aroma profile.
- Odor Threshold Determination: The detection and recognition thresholds of **beta-damascenone** are determined in a specific matrix (e.g., water, model wine) by presenting a series of samples with increasing concentrations to the panelists.

Sensory Thresholds of beta-Damascenone

Matrix	Threshold Concentration	Reference(s)
Water	0.002 µg/L	
Hydroalcoholic Solution (10-12% ethanol)	0.05 µg/L	
Red Wine	>50 µg/L (over 1000-fold higher than in hydroalcoholic solution)	

Biological Activity and Potential Applications

Recent research has highlighted the potential biological activities of **beta-damascenone**, extending its relevance beyond the flavor and fragrance industries. Studies have indicated that **beta-damascenone** may possess anti-inflammatory and cancer-preventive properties. It has been shown to inhibit the NF-κB signaling pathway and induce phase 2 detoxifying enzymes, suggesting a role in cellular defense mechanisms. These findings open up new avenues for

research into the potential health benefits of foods and beverages rich in **beta-damascenone** and its precursors, and may be of interest to professionals in drug development.

Conclusion

Beta-damascenone is a powerful C13-norisoprenoid aroma compound with a significant impact on the sensory properties of a wide range of natural products. Its formation through the degradation of carotenoids is a complex process involving both enzymatic and chemical transformations. Accurate quantification of **beta-damascenone** requires sensitive analytical techniques such as GC-MS, while its sensory contribution is best understood through trained panel analysis. The emerging evidence of its biological activities further underscores the importance of this multifaceted molecule, making it a compound of great interest to researchers across various scientific disciplines.

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